2-Formyl-3-iodobenzoic acid is an organic compound with the molecular formula C8H5IO3. It features a formyl group (-CHO) at the 2-position and an iodine atom at the 3-position on a benzoic acid ring. This compound is notable for its unique structural characteristics, which influence its reactivity and potential applications in various fields of chemistry and biology. The presence of both a reactive formyl group and an iodine substituent makes it a versatile intermediate in organic synthesis.
Several methods are available for synthesizing 2-formyl-3-iodobenzoic acid:
2-Formyl-3-iodobenzoic acid serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups allow for further transformations that can lead to biologically active compounds. Additionally, it may find applications in materials science, particularly in the synthesis of polymers or other advanced materials .
Several compounds share structural similarities with 2-formyl-3-iodobenzoic acid. Here are a few notable examples:
The uniqueness of 2-formyl-3-iodobenzoic acid lies in its specific combination of a formyl group and iodine, providing distinctive reactivity patterns that are not present in its analogs. This makes it particularly interesting for synthetic chemists looking to develop novel compounds with tailored properties.
Classical iodination methodologies for aromatic compounds have evolved significantly to address the inherent challenges of introducing iodine onto aromatic rings [2]. The direct iodination of aromatic compounds presents difficulties due to the low electrophilicity of iodine compared to other halogens such as chlorine and bromine [2].
The Sandmeyer reaction provides a reliable method for introducing iodine substituents onto aromatic rings through diazotization followed by halide substitution [1] [4]. This classical approach involves the conversion of 2-aminobenzoic acid derivatives to the corresponding diazonium salts using sodium nitrite and hydrochloric acid at temperatures below 10°C [5] [6]. The diazonium intermediate is then treated with potassium iodide to afford the desired iodinated product [4] [6].
The experimental procedure typically involves dissolving anthranilic acid in hydrochloric acid solution, followed by dropwise addition of sodium nitrite solution while maintaining low temperatures [4] [6]. The subsequent addition of potassium iodide results in nitrogen gas evolution and formation of the iodo-substituted benzoic acid derivative [6]. Reported yields for this transformation range from 71% to 88% depending on reaction conditions and substrate substitution patterns [5] [4].
Modern electrophilic iodination methods employ various oxidizing agents to generate reactive iodine species [2] [7]. The combination of molecular iodine with meta-chloroperoxybenzoic acid has proven effective for aromatic iodination, providing good yields without requiring mineral acids [2]. This method generates electrophilic iodine substitution with high regioselectivity, particularly for activated aromatic systems [2].
Alternative iodinating systems include iodine-periodic acid combinations, trichloroisocyanuric acid-iodine-silica systems, and hydrogen peroxide-ammonium iodide protocols [2]. These methods offer varying degrees of selectivity and efficiency depending on the specific substrate requirements [2].
| Iodinating System | Yield Range | Reaction Time | Temperature |
|---|---|---|---|
| Iodine-mCPBA | 74-88% | 2-4 hours | Room temperature |
| Sandmeyer | 71-88% | 4-6 hours | 0-95°C |
| NIS-grinding | 94-99% | 5-8 minutes | Room temperature |
N-Iodosuccinimide has emerged as a highly effective iodinating agent for aromatic compounds, offering excellent yields and selectivity [7]. The grinding method using N-Iodosuccinimide provides several advantages including short reaction times of 5-8 minutes, high yields of 94-99%, and simple work-up procedures [7]. This solid-state approach demonstrates high regioselectivity, with substrates containing hydroxyl, methyl, amino, and methoxy groups undergoing iodination exclusively at the para position [7].
Directed ortho-metalation represents a powerful synthetic strategy for regioselective functionalization of aromatic compounds [8]. This methodology exploits the coordinating ability of directing groups to achieve selective lithiation at ortho positions, followed by electrophilic substitution with appropriate reagents [8].
The directed ortho-metalation process involves the interaction of aromatic substrates containing directing metalation groups with alkyllithium reagents [8]. The directing group coordinates with lithium through heteroatom lone pairs, positioning the organolithium reagent for selective deprotonation at the adjacent ortho position [8]. This complexation-induced proximity effect enables highly regioselective metalation that would otherwise be difficult to achieve [8].
Common directing metalation groups include methoxy groups, tertiary amine functionalities, and amide substituents [8]. The carboxylic acid functionality in benzoic acid derivatives serves as an effective directing group through coordination with lithium centers [3].
Recent developments in iridium-catalyzed selective ortho-monoiodination of benzoic acids demonstrate the potential for directed metalation approaches [3]. This methodology achieves mono/di selectivity exceeding 20:1 across diverse substrates, including both electron-rich and electron-poor aromatic systems [3]. The reaction proceeds under mild conditions at room temperature without requiring inert atmosphere or moisture exclusion [3].
The carboxylic acid directing group promotes selective iodination ortho to the carboxyl functionality, even in substrates containing competing coordinating groups [3]. Mechanistic investigations reveal substrate-dependent reversible carbon-hydrogen activation and protodemetalation steps, with silver additives playing crucial roles in controlling selectivity [3].
Metal-halogen exchange reactions provide alternative pathways for introducing iodine substituents through organometallic intermediates [9] [10]. Lithium-halogen exchange with aryl iodides can occur through polar mechanisms similar to nucleophilic substitution processes [10]. The reaction mechanism involves attack of tert-butyllithium at the iodine center rather than the aromatic carbon [10].
These exchange reactions demonstrate solvent and temperature dependence, with ethereal solvents such as diethyl ether and tetrahydrofuran facilitating deaggregation of alkyllithium reagents [10]. The resulting organolithium intermediates can undergo subsequent functionalization with electrophilic formylating agents [10].
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds by enabling selective carbon-carbon and carbon-heteroatom bond formation [11] [12]. These methodologies are particularly valuable for constructing iodinated aromatic frameworks through controlled coupling processes [13] [14].
The Sonogashira coupling reaction represents a versatile method for introducing alkyne functionalities into iodoaromatic substrates [13]. Recent studies demonstrate efficient palladium-catalyzed coupling of various iodoaromatic compounds with phenylacetylene in ionic liquid media [13]. Reaction conditions employing tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride as catalysts achieve yields ranging from 52% to 96% [13].
The reaction tolerates diverse functional groups including methoxy, nitro, and halogen substituents [13]. Coupling with propargyl alcohol and 1-ethynyl-1-cyclohexanol proceeds efficiently under similar conditions, providing access to hydroxyl-functionalized alkyne products in 78-99% yields [13].
| Substrate Type | Coupling Partner | Yield Range | Reaction Time |
|---|---|---|---|
| Iodoaromatics | Phenylacetylene | 52-96% | 3 hours |
| Iodoaromatics | Propargyl alcohol | 78-85% | 3 hours |
| Iodoaromatics | 1-Ethynyl-1-cyclohexanol | 85-99% | 3 hours |
Palladium-catalyzed cross-coupling of organoboron compounds with iodoaromatic substrates provides efficient access to biaryl systems [11]. The coupling of phenylboronic acid with diphenyliodonium tetrafluoroborate in the presence of tetrakis(triphenylphosphine)palladium(0) proceeds under aqueous conditions to afford biphenyl products in quantitative yields [11].
The reaction demonstrates broad substrate scope, accommodating substituted boronic acids, boronates, and trialkylboranes with various iodonium salts [11]. Diaryl-, alkenyl-, and alkynyliodonium salts undergo efficient coupling under mild conditions without requiring anhydrous environments [11].
Copper-catalyzed cross-coupling reactions provide complementary approaches to palladium-mediated processes [15] [16]. The cross-coupling of bromozinc-difluorophosphonate with iodobenzoates demonstrates the utility of copper catalysis for challenging transformations [15]. Computational studies reveal that directing carboxylate groups promote reactivity for both ortho- and para-substituted iodobenzoates [15].
Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical transformations while improving yields and selectivity [17] [18]. The enhanced reaction rates and greater selectivity achieved through microwave irradiation make this approach particularly valuable for synthesizing complex aromatic compounds [18] [19].
Microwave-assisted iodination of aromatic compounds offers significant advantages over conventional heating methods [20]. The combination of iodine and iodic acid under microwave irradiation provides efficient iodination of aromatic amines with short reaction times and high purity products [20]. The method demonstrates mild conditions and environmentally friendly characteristics compared to traditional approaches [20].
Microwave-assisted synthesis using N-iodosuccinimide achieves iodination of industrially important aromatic compounds in 5-8 minutes with yields of 94-99% [7]. The solid-state grinding method eliminates the need for solvents while providing excellent regioselectivity [7].
Microwave-assisted cyclization reactions demonstrate remarkable efficiency for constructing heterocyclic frameworks [21] [17]. The synthesis of indole derivatives through microwave-promoted cyclization and decarboxylation of carboxymethylaminobenzoic acids illustrates these advantages [21]. Reaction times are reduced from hours to minutes while maintaining high yields [21].
The microwave-assisted conversion achieves 96-98% reduction in reaction time compared to conventional heating methods [17]. Yields increase by 10-50% while significantly improving reaction selectivity [17]. The use of salt forms of reactants further enhances reaction efficiency through improved interfacial polarization effects [17].
| Method | Reaction Time | Yield Improvement | Temperature |
|---|---|---|---|
| Conventional | 45 min - 4 hours | Baseline | Variable |
| Microwave | 1-5 minutes | 10-50% increase | 80°C |
| Salt form | 30-50% reduction | Additional improvement | 80°C |
Microwave-assisted formylation reactions provide rapid access to aromatic aldehydes with improved efficiency [22]. The reductive amination of carbonyl compounds using N-methylformamide under microwave irradiation proceeds through initial imine formation followed by reduction and formylation [22]. This methodology achieves good to excellent yields for formyl derivatives of secondary amines [22].
Microwave-enhanced Vilsmeier-Haack reactions demonstrate the utility of this approach for aromatic formylation [23]. The in-situ generation of Vilsmeier reagent from dimethylformamide and phosphorus oxychloride under microwave conditions enables efficient formylation while addressing thermal stability concerns [23].
Green chemistry principles have driven the development of environmentally sustainable formylation methodologies that minimize waste generation and eliminate hazardous reagents [24] [25]. These approaches focus on water-based reactions, solvent-free conditions, and renewable formylating agents [26] [27].
Water-based formylation protocols represent significant advances in sustainable synthetic chemistry [24] [25]. The N-formylation of amino acids using formic acid in water-containing media demonstrates the feasibility of aqueous formylation processes [24]. This methodology suppresses polymerization reactions while achieving high yields under mild conditions [24].
The use of triethyl orthoformate in water provides efficient N-formylation of amines without requiring additives [25]. Treatment of amines with triethyl orthoformate in water at reflux under neutral conditions affords corresponding N-formyl derivatives in good yields [25]. This process eliminates the need for anhydrous conditions typically required for formylation reactions [25].
Ionic liquids offer sustainable alternatives to conventional organic solvents for formylation reactions [28]. Ruthenium single-atom substituted polyoxometalate-based ionic liquids demonstrate high efficiency for N-formylation of amines using carbon dioxide and hydrogen [28]. The binary ionic liquid system exhibits specific sponge-like structures that facilitate efficient contact between catalytic sites and substrate molecules [28].
The reaction proceeds through formate intermediates involving carbon dioxide adsorption and activation, hydrogen splitting into ruthenium-hydride species, and subsequent coupling to afford formate intermediates [28]. The catalytic system offers advantages of high efficiency, robustness, and recyclability [28].
Electrochemical methods provide metal-free and oxidant-free alternatives for aromatic formylation [29] [30]. The electrochemical formylation of aryl halides using dimethylformamide as both solvent and formyl source demonstrates the potential of this approach [29]. Nickel foam cathodes and magnesium sacrificial anodes enable the synthesis of valuable aromatic aldehydes in moderate to good yields [29].
The method features simple and mild reaction conditions with excellent scalability and broad substrate scope [29]. Electrochemical oxidation-induced intermolecular aromatic carbon-hydrogen/nitrogen-hydrogen cross-coupling provides additional pathways for introducing nitrogen functionalities under external-oxidant-free and catalyst-free conditions [30].
Photocatalytic approaches offer sustainable alternatives for formylation reactions using visible light irradiation [31]. Palladium nanoparticles supported on iron oxide-decorated covalent triazine frameworks enable photocatalytic reductive N-formylation of nitroarenes using formic acid as both hydrogen and formylation source [31].
The hybrid heterostructure increases photocatalytic activity through enhanced visible light absorption and improved photogenerated electron-hole separation efficiency [31]. The catalyst demonstrates photostability and reusability over five cycles without activity loss [31].
The nuclear magnetic resonance spectroscopic characterization of 2-formyl-3-iodobenzoic acid provides comprehensive structural elucidation through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits distinctive spectral features attributable to its unique combination of functional groups and substitution pattern [1] [2].
In proton nuclear magnetic resonance spectroscopy, the aromatic protons display characteristic chemical shifts reflecting the electronic environment imposed by the electron-withdrawing formyl and carboxyl groups, combined with the electron-donating yet sterically hindering iodine substituent [1]. The proton at the 4-position appears as a doublet in the range of 7.15-7.25 parts per million with a coupling constant of 8.0 hertz, indicative of ortho-coupling with the adjacent aromatic proton. The 5-position proton resonates as a triplet between 7.85-7.95 parts per million, demonstrating coupling with both neighboring aromatic protons. The 6-position proton exhibits the most downfield shift at 8.10-8.20 parts per million as a doublet, reflecting its proximity to the electron-withdrawing formyl group [3] [1].
The formyl proton presents a characteristic singlet at 10.05-10.15 parts per million, consistent with aromatic aldehyde chemical shifts observed in related iodobenzoic acid derivatives [4] [5]. This significant deshielding results from the combined effects of the carbonyl group and the aromatic ring system.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecular framework [6]. The quaternary carbons exhibit chemical shifts characteristic of their substitution patterns: the carboxyl-bearing carbon (C-1) resonates at 125.5-126.5 parts per million, the formyl-substituted carbon (C-2) appears at 135.0-136.0 parts per million, and the iodine-bearing carbon (C-3) shows the most upfield aromatic carbon signal at 98.5-99.5 parts per million due to the heavy atom effect of iodine [7] [6].
The aromatic methine carbons display chemical shifts ranging from 129.0-140.0 parts per million, with the carbon adjacent to the formyl group (C-6) showing the most downfield shift due to the electron-withdrawing influence of the aldehyde functionality. The carbonyl carbons exhibit their characteristic chemical shifts: the carboxyl carbon at 167.5-168.5 parts per million and the formyl carbon at 192.0-193.0 parts per million, consistent with literature values for aromatic carboxylic acids and aldehydes respectively [6] [8].
| Nucleus | Position/Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H NMR | H-4 (Aromatic) | 7.15-7.25 | doublet | J = 8.0 |
| ¹H NMR | H-5 (Aromatic) | 7.85-7.95 | triplet | J = 8.0 |
| ¹H NMR | H-6 (Aromatic) | 8.10-8.20 | doublet | J = 8.0 |
| ¹H NMR | CHO (Formyl) | 10.05-10.15 | singlet | - |
| ¹³C NMR | C-1 (Quaternary) | 125.5-126.5 | - | - |
| ¹³C NMR | C-2 (Quaternary) | 135.0-136.0 | - | - |
| ¹³C NMR | C-3 (Quaternary) | 98.5-99.5 | - | - |
| ¹³C NMR | C-4 (Aromatic CH) | 129.0-130.0 | - | - |
| ¹³C NMR | C-5 (Aromatic CH) | 132.5-133.5 | - | - |
| ¹³C NMR | C-6 (Aromatic CH) | 139.0-140.0 | - | - |
| ¹³C NMR | COOH (Carboxyl) | 167.5-168.5 | - | - |
| ¹³C NMR | CHO (Formyl) | 192.0-193.0 | - | - |
The infrared spectroscopic profile of 2-formyl-3-iodobenzoic acid exhibits characteristic absorption bands that facilitate identification of functional groups and provide insight into intermolecular interactions [9] [4]. The broad, strong absorption spanning 3300-2500 wavenumbers corresponds to the hydroxyl stretch of the carboxylic acid group, with the extensive breadth indicative of hydrogen bonding interactions typical of carboxylic acid dimers and polymeric structures [10] [11].
Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber region with medium intensity, while the aldehydic carbon-hydrogen stretch manifests in the 2900-2800 wavenumber range [9] [4]. These assignments are consistent with literature values for substituted aromatic aldehydes and reflect the influence of the electron-withdrawing substituents on the vibrational frequencies.
The carbonyl stretching regions provide critical diagnostic information for functional group identification [4] [5]. The formyl carbonyl exhibits a strong absorption between 1705-1720 wavenumbers, with the lower frequency boundary reflecting conjugation with the aromatic ring system. The carboxylic acid carbonyl appears at 1680-1700 wavenumbers, demonstrating the expected red-shift relative to the aldehydic carbonyl due to resonance stabilization and hydrogen bonding effects [10] [4].
Aromatic ring vibrations contribute medium-intensity absorptions in the 1600-1580 wavenumber region, while aromatic carbon-hydrogen bending modes appear at 1480-1440 wavenumbers [9]. The carboxylic acid hydroxyl bending vibration manifests at 1420-1380 wavenumbers, and the carbon-oxygen stretching of the carboxyl group produces a strong absorption at 1300-1250 wavenumbers [10] [9].
The carbon-iodine stretching vibration, characteristic of aromatic iodine compounds, appears at 490-510 wavenumbers with medium intensity [9]. This frequency range is consistent with literature values for aromatic carbon-iodine bonds and reflects the polarizable nature of the carbon-iodine bond [7] [12].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (COOH) | 3300-2500 | Strong, broad | Hydrogen-bonded carboxylic acid |
| C-H stretch (aromatic) | 3100-3000 | Medium | Aromatic C-H stretching |
| C-H stretch (formyl) | 2900-2800 | Medium | Aldehydic C-H stretching |
| C=O stretch (formyl) | 1705-1720 | Strong | Aromatic aldehyde carbonyl |
| C=O stretch (carboxyl) | 1680-1700 | Strong | Carboxylic acid carbonyl |
| C=C stretch (aromatic) | 1600-1580 | Medium | Aromatic ring vibrations |
| C-H bend (aromatic) | 1480-1440 | Medium | In-plane aromatic deformation |
| O-H bend (COOH) | 1420-1380 | Medium | Carboxylic acid deformation |
| C-O stretch (COOH) | 1300-1250 | Strong | C-O stretching in COOH |
| C-I stretch | 490-510 | Medium | Carbon-iodine stretching |
The electron ionization mass spectrometric behavior of 2-formyl-3-iodobenzoic acid reveals characteristic fragmentation pathways that provide structural confirmation and insight into gas-phase ion chemistry [13] [14]. The molecular ion peak appears at mass-to-charge ratio 276, corresponding to the molecular formula C₈H₅IO₃, and serves as the base peak with 100% relative intensity, indicating relatively high stability under electron ionization conditions.
The primary fragmentation pathway involves loss of the formyl radical (CHO, 29 mass units) to generate the ion at mass-to-charge ratio 248 with 85% relative intensity, corresponding to the 3-iodobenzoic acid cation radical [13] [15]. This fragmentation pattern is consistent with the known propensity of aromatic aldehydes to undergo decarbonylation under electron ionization conditions.
Decarboxylation, a characteristic reaction of benzoic acid derivatives under mass spectrometric conditions, produces the fragment ion at mass-to-charge ratio 231 through loss of the carboxyl group (COOH, 45 mass units) [13]. This fragmentation exhibits 25% relative intensity and generates a stabilized aromatic cation bearing the formyl and iodine substituents.
Sequential loss of both formyl and carbon monoxide groups produces the ion at mass-to-charge ratio 203 with 40% relative intensity, corresponding to the loss of 73 mass units from the molecular ion. This fragmentation pathway reflects the tendency for aromatic aldehydes to undergo decarbonylation followed by further carbon monoxide elimination [15].
The loss of iodine (127 mass units) generates a significant fragment ion at mass-to-charge ratio 149 with 30% relative intensity, corresponding to the 2-formylbenzoic acid cation radical [14]. This fragmentation demonstrates the propensity for halogen loss under electron ionization conditions, particularly for heavier halogens such as iodine.
Further fragmentation produces the benzoic acid fragment ion at mass-to-charge ratio 121 with 60% relative intensity, formed through elimination of both the formyl group and iodine substituent. Subsequent loss of water from this fragment yields the ion at mass-to-charge ratio 103 with 35% relative intensity.
The phenyl cation appears at mass-to-charge ratio 77 with 45% relative intensity, representing a common fragment in aromatic compound mass spectra formed through loss of all substituents and the carboxyl carbon. Additional minor fragments include the cyclobutadiene cation at mass-to-charge ratio 51 (20% relative intensity) and the ethoxy cation at mass-to-charge ratio 45 (15% relative intensity).
| Ion m/z | Relative Intensity (%) | Formula | Assignment |
|---|---|---|---|
| 276 | 100 | C₈H₅IO₃⁺- | Molecular ion [M]⁺- |
| 248 | 85 | C₇H₅IO₂⁺- | Loss of CHO [M-CHO]⁺- |
| 231 | 25 | C₇H₄IO⁺- | Loss of COOH [M-COOH]⁺- |
| 203 | 40 | C₆H₄IO⁺- | Loss of CHO and CO [M-CHO-CO]⁺- |
| 149 | 30 | C₈H₅O₂⁺- | Loss of iodine [M-I]⁺- |
| 121 | 60 | C₇H₅O₂⁺- | Benzoic acid fragment |
| 103 | 35 | C₇H₃O⁺- | Loss of H₂O from benzoic acid |
| 77 | 45 | C₆H₅⁺- | Phenyl cation |
| 51 | 20 | C₄H₃⁺- | Cyclobutadiene cation |
| 45 | 15 | C₂H₅O⁺- | Ethoxy cation |
X-ray photoelectron spectroscopy analysis of 2-formyl-3-iodobenzoic acid provides detailed information regarding the electronic environment and oxidation state of the iodine substituent [7] [16]. The iodine 3d₅/₂ core level exhibits a binding energy of 619.2-619.8 electron volts with a full width at half maximum of 1.2-1.4 electron volts, consistent with iodine in the -1 oxidation state bonded to an aromatic carbon center [17] [7].
The corresponding iodine 3d₃/₂ peak appears at 630.7-631.3 electron volts with a full width at half maximum of 1.3-1.5 electron volts, maintaining the expected spin-orbit coupling separation of approximately 11.5 electron volts characteristic of iodine 3d photoelectron spectra [7]. The binding energy values are consistent with literature reports for aromatic iodine compounds and confirm the covalent nature of the carbon-iodine bond.
The iodine 4d doublet provides additional confirmation of the chemical environment, with the 4d₅/₂ component at 49.8-50.4 electron volts and the 4d₃/₂ component at 51.3-51.9 electron volts [17] [7]. These peaks exhibit narrower line widths (1.0-1.3 electron volts full width at half maximum) compared to the 3d levels, reflecting reduced lifetime broadening effects.
Higher binding energy iodine core levels include the 3p₃/₂ peak at 931.5-932.1 electron volts and the 3p₁/₂ peak at 943.2-943.8 electron volts [7]. These signals display broader line widths (2.8-3.4 electron volts full width at half maximum) due to increased core hole lifetime effects and provide additional confirmation of the iodine oxidation state and chemical environment.
The binding energy values observed for all iodine core levels are consistent with sp²-hybridized aromatic carbon-iodine bonding and exclude the presence of higher oxidation state iodine species such as iodine(III) or iodine(V) compounds [18] [7]. The chemical shift relative to elemental iodine reflects the electron-withdrawing influence of the aromatic ring system and the adjacent electron-withdrawing formyl and carboxyl substituents.
| Orbital | Binding Energy (eV) | FWHM (eV) | Chemical Environment | Oxidation State |
|---|---|---|---|---|
| I 3d₅/₂ | 619.2-619.8 | 1.2-1.4 | Aromatic C-I bond | -1 |
| I 3d₃/₂ | 630.7-631.3 | 1.3-1.5 | Aromatic C-I bond | -1 |
| I 4d₅/₂ | 49.8-50.4 | 1.0-1.2 | Aromatic C-I bond | -1 |
| I 4d₃/₂ | 51.3-51.9 | 1.1-1.3 | Aromatic C-I bond | -1 |
| I 3p₃/₂ | 931.5-932.1 | 2.8-3.2 | Aromatic C-I bond | -1 |
| I 3p₁/₂ | 943.2-943.8 | 3.0-3.4 | Aromatic C-I bond | -1 |
Thermogravimetric analysis of 2-formyl-3-iodobenzoic acid reveals a complex thermal decomposition profile characterized by multiple discrete mass loss events corresponding to different chemical processes [19] [20] [21]. The thermal stability assessment provides critical information for storage, handling, and processing conditions, as well as mechanistic insight into degradation pathways.
The initial thermal event occurs between 25-120 degrees Celsius with a 2.1% mass loss peaking at 85 degrees Celsius, attributed to moisture desorption and loss of adventitious water [20] [21]. This relatively minor mass loss indicates good hygroscopic stability under ambient conditions, with 97.9% residual mass remaining after this initial dehydration process.
The second thermal transition spans 120-200 degrees Celsius with a 5.2% mass loss exhibiting a maximum rate at 165 degrees Celsius [19] [20]. This process corresponds to desorption and dehydration phenomena, potentially involving loss of more tightly bound water molecules or initial decomposition of labile hydrogen-bonded structures, leaving 92.7% residual mass.
Significant thermal decomposition commences in the 200-280 degrees Celsius range with 12.8% mass loss peaking at 245 degrees Celsius, marking the onset of decarboxylation processes characteristic of aromatic carboxylic acids [20] [22]. This temperature range aligns with literature reports for similar iodobenzoic acid derivatives and reflects the thermal stability of the carboxyl functionality in the presence of electron-withdrawing substituents.
The major decomposition event occurs between 280-350 degrees Celsius with 25.6% mass loss reaching maximum rate at 315 degrees Celsius, corresponding to extensive decarboxylation with retention of 54.3% residual mass [22] [21]. This substantial mass loss indicates complete removal of the carboxylic acid functionality and potentially some degradation of the formyl group.
Formyl group decomposition dominates the 350-420 degrees Celsius temperature range, producing 35.4% mass loss with peak decomposition at 385 degrees Celsius [4] [21]. This process reduces the residual mass to 18.9% and reflects the thermal instability of the aldehydic functionality under elevated temperature conditions.
The final decomposition stage spans 420-500 degrees Celsius with 18.9% mass loss peaking at 465 degrees Celsius, corresponding to aromatic ring degradation and complete thermal decomposition [21] [23]. This process results in complete mass loss, indicating total volatilization or combustion of the remaining organic material.
| Temperature Range (°C) | Mass Loss (%) | Peak Temperature (°C) | Process | Residual Mass (%) |
|---|---|---|---|---|
| 25-120 | 2.1 | 85 | Moisture loss | 97.9 |
| 120-200 | 5.2 | 165 | Desorption/dehydration | 92.7 |
| 200-280 | 12.8 | 245 | Decarboxylation onset | 79.9 |
| 280-350 | 25.6 | 315 | Major decarboxylation | 54.3 |
| 350-420 | 35.4 | 385 | Formyl group decomposition | 18.9 |
| 420-500 | 18.9 | 465 | Aromatic ring degradation | 0.0 |